4-Bromo-2-fluoro-5-(trifluoromethyl)phenylboronic acid
Description
Properties
IUPAC Name |
[4-bromo-2-fluoro-5-(trifluoromethyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BBrF4O2/c9-5-2-6(10)4(8(14)15)1-3(5)7(11,12)13/h1-2,14-15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKNMTVAEKUCNKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1F)Br)C(F)(F)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BBrF4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.82 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of 4-Bromo-2-fluoro-5-(trifluoromethyl)phenylboronic acid is the palladium (II) complex in the Suzuki–Miyaura (SM) coupling reaction. This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction.
Mode of Action
In the Suzuki–Miyaura coupling reaction, this compound interacts with its target through two key steps: oxidative addition and transmetalation. Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium.
Biochemical Pathways
The Suzuki–Miyaura coupling reaction, in which this compound participates, affects the biochemical pathway of carbon–carbon bond formation. This reaction is exceptionally mild and functional group tolerant, leading to the formation of new carbon–carbon bonds.
Pharmacokinetics
It’s known that the compound is relatively stable and readily prepared. The compound’s ADME properties and their impact on bioavailability would need further investigation.
Result of Action
The result of the action of this compound is the formation of new carbon–carbon bonds via the Suzuki–Miyaura coupling reaction. This leads to the creation of new organic compounds, expanding the possibilities for chemical synthesis.
Action Environment
The action of this compound is influenced by environmental factors such as temperature and atmospheric conditions. The compound should be stored in a cool, dark place under an inert atmosphere. These conditions help maintain the stability of the compound and ensure its efficacy in the Suzuki–Miyaura coupling reaction.
Biochemical Analysis
Biochemical Properties
The role of 4-Bromo-2-fluoro-5-(trifluoromethyl)phenylboronic acid in biochemical reactions is primarily as a reagent in Suzuki–Miyaura cross-coupling reactions. This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process. The compound interacts with enzymes and proteins involved in this reaction, contributing to the formation of new carbon-carbon bonds.
Molecular Mechanism
The molecular mechanism of action of this compound involves its role in the Suzuki–Miyaura cross-coupling reaction. In this reaction, the compound undergoes transmetalation, a process where it transfers a group (in this case, a boron group) to a metal catalyst, such as palladium. This contributes to the formation of new carbon-carbon bonds.
Temporal Effects in Laboratory Settings
It is known that the compound is typically stored in an inert atmosphere at temperatures between 2-8°C to maintain its stability.
Biological Activity
4-Bromo-2-fluoro-5-(trifluoromethyl)phenylboronic acid is a compound that has garnered interest in medicinal chemistry due to its unique structural features, which include halogen substituents and a boronic acid functional group. These characteristics suggest potential biological activities, particularly in the context of enzyme inhibition and drug development.
The molecular formula of this compound is . The presence of bromine, fluorine, and trifluoromethyl groups can enhance the compound's lipophilicity and metabolic stability, which are critical for biological interactions.
Boronic acids are known for their ability to form reversible covalent bonds with enzymes, which can lead to inhibition. This property is particularly valuable in drug design as it allows for the selective targeting of specific proteins involved in disease pathways. The trifluoromethyl group may further enhance binding affinity by increasing electron-withdrawing effects, thereby stabilizing interactions with nucleophilic sites on target proteins .
Enzyme Inhibition
Research indicates that boronic acids can act as inhibitors for various enzymes, including proteasomes and kinases. For instance, studies have shown that certain boronic acid derivatives can inhibit proteasome activity, which is crucial in cancer therapy . The ability of this compound to act as a bioisostere for other functional groups (like nitro or carboxylic acid) suggests it may also participate in similar inhibitory mechanisms.
Structure-Activity Relationship (SAR)
A study highlighted the importance of substituent positioning on the phenyl ring in determining biological activity. For instance, ortho-substituted phenylboronic acids showed varying affinities for glucose and fructose, indicating potential applications in diabetes diagnostics . This suggests that the specific arrangement of bromine and fluorine atoms in this compound could influence its biological interactions.
In Vitro Studies
In vitro studies on related compounds have indicated that boronic acids can effectively inhibit cancer cell proliferation. For example, research demonstrated that modifications to the phenyl ring significantly impacted the antiproliferative activity against prostate cancer cell lines . This underscores the potential utility of this compound in anticancer therapies.
Data Table: Comparison of Biological Activities
Scientific Research Applications
Medicinal Chemistry
The compound's boronic acid functionality allows it to participate in reversible covalent bonding with enzymes, which is crucial for drug development. This property is exploited in the design of enzyme inhibitors, making it a candidate for therapeutic applications. The presence of fluorine and trifluoromethyl groups can significantly influence biological properties, such as binding affinity and metabolic stability.
Case Studies in Antimicrobial Activity
Research has shown that phenylboronic acids exhibit antimicrobial properties. For instance, derivatives of phenylboronic acids have been synthesized and tested for their efficacy against various pathogens. A study highlighted the potential of 2-formylphenylboronic acids, which share structural similarities with 4-bromo-2-fluoro-5-(trifluoromethyl)phenylboronic acid, demonstrating moderate activity against Candida albicans and higher activity against Aspergillus niger and Bacillus cereus . The mechanism of action involves the inhibition of essential enzymes within microbial cells.
Organic Synthesis
This compound serves as a versatile building block in organic synthesis. It is particularly valuable in cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the formation of carbon-carbon bonds essential for constructing complex organic molecules.
Reactivity in Coupling Reactions
The unique substituents on the phenyl ring enhance the compound's reactivity. The bromine and trifluoromethyl groups can act as directing groups during coupling reactions, influencing regioselectivity and improving yields in synthetic pathways. This characteristic is beneficial for developing pharmaceuticals and functional materials .
Materials Science
The incorporation of organoboron compounds into polymer matrices can lead to the development of novel materials with improved properties. For example, this compound can be utilized to create polymers that exhibit enhanced conductivity or self-assembly behavior due to its unique electronic characteristics .
Comparison with Similar Compounds
Table 1: Structural and Physical Properties of Related Boronic Acids
Reactivity in Cross-Coupling Reactions
- Electron-Withdrawing Effects : The trifluoromethyl group and halogens (Br, F) in 4-Bromo-2-fluoro-5-(trifluoromethyl)phenylboronic acid reduce electron density on the phenyl ring, enhancing oxidative stability but slowing transmetallation in Suzuki couplings compared to electron-rich analogs like 4-methoxyphenylboronic acid (>70% yield in Petasis reactions).
- Steric Considerations : Bromine at the 4-position introduces less steric hindrance than 3-substituted analogs (e.g., 3-Bromo-2-fluoro-5-trifluoromethylphenylboronic acid), allowing better accessibility for catalytic systems.
- Comparative Performance : In gas chromatography (GC) derivatization, trifluoromethyl-substituted boronic acids (e.g., FPBA) show enhanced electron-capture detection (ECD) responses but lower FID signals compared to unsubstituted phenylboronic acid.
Research Findings and Case Studies
- Case Study 1 : In a 2022 GC analysis, substituted phenylboronic acids with trifluoromethyl groups demonstrated detection limits of 0.29–0.35 pg for halides, outperforming unsubstituted analogs in sensitivity.
- Case Study 2 : A 2022 synthesis of 2-pyridyl-functionalized amines highlighted that electron-deficient boronic acids (e.g., 3,5-bis(trifluoromethyl)phenylboronic acid) failed to react under standard conditions, whereas this compound achieved ~50% yield under refluxing acetonitrile.
Preparation Methods
Starting Materials and Reagents
- Aryl bromide precursor: Typically 4-bromo-2-fluoro-5-(trifluoromethyl)benzene or related compounds.
- Organolithium reagent: n-Butyllithium or lithium diisopropylamide (LDA) for halogen-lithium exchange.
- Boron source: Triisopropyl borate (B(OiPr)3) is preferred for its reactivity and ease of handling.
- Solvents: Anhydrous tetrahydrofuran (THF) or ether solvents under inert atmosphere (nitrogen or argon).
- Acid for quenching: Dilute hydrochloric acid (pH 5-6) to protonate the boronate intermediate.
- Extraction solvents: Ethyl acetate and hexane for purification steps.
Stepwise Synthetic Procedure
| Step | Description | Conditions | Outcome | Yield (%) |
|---|---|---|---|---|
| 1 | Halogen-lithium exchange | React 4-bromo-2-fluoro-5-(trifluoromethyl)benzene with n-butyllithium at -78°C under nitrogen | Formation of aryl lithium intermediate | Quantitative (assumed) |
| 2 | Borylation | Add triisopropyl borate slowly, allow reaction to warm to room temperature over 12 h | Formation of triisopropyl boronate ester intermediate | High conversion |
| 3 | Acidic quench and extraction | Adjust pH to 5-6 with 1N HCl, extract with ethyl acetate, evaporate solvents | Isolation of crude boronic acid | - |
| 4 | Purification | Rinse with n-hexane at room temperature for 3 h | Obtain pure 4-bromo-2-fluoro-5-(trifluoromethyl)phenylboronic acid | 70-78% |
Note: The yield range is adapted from related boronic acid preparations with similar substituents, reflecting typical isolated yields under optimized conditions.
Mechanistic and Practical Considerations
- Temperature control: The halogen-lithium exchange is highly temperature sensitive; -78°C is maintained to avoid side reactions.
- Inert atmosphere: Nitrogen or argon is essential to prevent oxidation or moisture interference.
- pH adjustment: Carefully controlled acidic quench prevents decomposition of the boronic acid.
- Purification: Hexane rinsing removes non-polar impurities, enhancing product purity.
Research Findings and Optimization
- The use of diisopropylamine lithium as a base and methyl iodide for intermediate synthesis has been demonstrated to simplify precursor preparation, improving scalability and reducing costs.
- Alternative catalytic methods involving nickel or palladium-catalyzed cross-coupling with arylboronic acids have been explored for related compounds, but direct lithiation and borylation remain the most straightforward for this specific compound.
- The presence of the trifluoromethyl group enhances the acidity and stability of the boronic acid, facilitating purification and handling.
Summary Table of Preparation Method
| Parameter | Details |
|---|---|
| Starting material | 4-bromo-2-fluoro-5-(trifluoromethyl)benzene |
| Lithiation reagent | n-Butyllithium (2.5 M in hexanes) |
| Borylation reagent | Triisopropyl borate |
| Solvent | Anhydrous tetrahydrofuran (THF) |
| Temperature | -78°C for lithiation, room temperature for borylation |
| Atmosphere | Nitrogen or argon inert atmosphere |
| Quench | 1N HCl to pH 5-6 |
| Purification | Ethyl acetate extraction, rotary evaporation, hexane rinse |
| Yield | 70-78% isolated yield |
| Purity | >98% by HPLC (typical) |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 4-Bromo-2-fluoro-5-(trifluoromethyl)phenylboronic acid, and how do reaction conditions influence yield?
- Methodology : The synthesis typically involves halogenation and boronation steps. For example:
Halogenation : Introduce bromine and fluorine substituents via electrophilic aromatic substitution using agents like N-bromosuccinimide (NBS) or Selectfluor® under controlled temperatures (0–25°C).
Boronation : Employ Miyaura borylation with bis(pinacolato)diboron (B₂Pin₂) and a palladium catalyst (e.g., Pd(dppf)Cl₂) in anhydrous THF at reflux (~66°C).
- Key Factors : Reaction time, catalyst loading (1–5 mol%), and inert atmosphere (N₂/Ar) critically affect yield. Purification via column chromatography (silica gel, hexane/EtOAc) or recrystallization improves purity .
Q. How is this compound characterized, and what analytical techniques are essential for confirming its structure?
- Characterization Workflow :
- NMR Spectroscopy : ¹H/¹³C/¹⁹F NMR to confirm substituent positions and boronic acid presence (δ ~7–8 ppm for aromatic protons; δ ~30 ppm for ¹¹B NMR).
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ and isotopic patterns (Br/F elements).
- Thermal Analysis : Melting point (155–160°C range) and TGA for stability assessment .
- Elemental Analysis : Confirms C, H, B, Br, F ratios within ±0.4% of theoretical values .
Q. What are the primary applications of this compound in organic synthesis?
- Suzuki-Miyaura Cross-Coupling : Used to synthesize biaryl structures in drug discovery.
- Conditions : Pd(PPh₃)₄ (2 mol%), K₂CO₃ (2 equiv.), THF/H₂O (3:1), 80°C, 12–24 hours.
- Scope : Compatible with electron-deficient aryl halides due to the electron-withdrawing trifluoromethyl group enhancing oxidative addition .
Advanced Research Questions
Q. How do the substituents (Br, F, CF₃) influence the electronic and steric properties of the boronic acid in cross-coupling reactions?
- Electronic Effects :
- The CF₃ group is strongly electron-withdrawing (-I effect), polarizing the boronic acid and increasing electrophilicity, which accelerates transmetalation.
- Fluorine induces ortho/para-directing effects, while bromine provides a leaving group for subsequent functionalization.
Q. What strategies optimize reaction efficiency when using this compound in challenging coupling reactions (e.g., with sterically hindered partners)?
- Catalyst Optimization : Use Pd catalysts with bulky ligands (XPhos, RuPhos) to mitigate steric effects.
- Solvent Systems : Switch to dioxane/water for better solubility of hydrophobic substrates.
- Microwave Assistance : Reduce reaction time (1–2 hours vs. 24 hours) while maintaining >80% yield .
Q. What are the stability and storage considerations for this compound?
- Stability : Susceptible to protodeboronation under acidic or humid conditions.
- Storage : Store at 0–6°C in airtight containers under inert gas. Use desiccants (silica gel) to prevent moisture uptake .
Q. How can researchers troubleshoot low yields or side products in reactions involving this boronic acid?
- Common Issues :
- Protodeboronation : Additives like NaHCO₃ or Cs₂CO₃ stabilize the boronate intermediate.
- Homocoupling : Ensure degassing of solvents to remove O₂, which promotes Pd(0) oxidation.
- Byproduct Analysis : Use LC-MS or GC-MS to identify impurities and adjust stoichiometry .
Q. What potential biological applications does this compound have based on structural analogs?
- Drug Discovery : Trifluoromethyl-substituted boronic acids are explored as protease inhibitors (e.g., thrombin, proteasome).
- Anticancer Agents : Analogous compounds show moderate activity against kinase targets (e.g., EGFR) in vitro .
Q. How does this compound compare to derivatives like 4-Bromo-2,6-difluorophenylboronic acid in terms of reactivity and applications?
- Comparative Analysis :
| Property | 4-Bromo-2-fluoro-5-(CF₃)-phenylboronic acid | 4-Bromo-2,6-difluorophenylboronic acid |
|---|---|---|
| Electronic Effects | Strong -I (CF₃) | Moderate -I (F) |
| Coupling Efficiency | High with electron-poor partners | Moderate |
| Thermal Stability | 155–160°C (mp) | 160–165°C (mp) |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
